Cell-Free Biochemical Potency of cFMS Receptor Inhibitor IV vs. Inhibitor II
cFMS Receptor Inhibitor IV demonstrates significantly higher potency in cell-free kinase assays compared to cFMS Receptor Inhibitor II. The IC50 of Inhibitor IV is 17 nM, which is 4.7-fold lower than the 80 nM IC50 reported for Inhibitor II under similar assay conditions . This higher potency translates to a lower required concentration for achieving equivalent target inhibition in biochemical assays.
| Evidence Dimension | IC50 in cell-free cFMS kinase assay |
|---|---|
| Target Compound Data | 17 nM |
| Comparator Or Baseline | cFMS Receptor Inhibitor II: 80 nM |
| Quantified Difference | 4.7-fold lower IC50 for cFMS Receptor Inhibitor IV |
| Conditions | Cell-free in vitro kinase assay |
Why This Matters
For researchers, a 4.7-fold difference in potency means using less compound for the same effect, potentially reducing off-target effects and cost per experiment in high-throughput screening applications.
